5-benzyl-2-[(4-chlorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one
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Overview
Description
5-benzyl-2-[(4-chlorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 5-benzyl-2-[(4-chlorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one typically involves the condensation of corresponding acids followed by hydrolysis and cyclization. The final compound is obtained through substitution reactions under tetrahydrofuran solvent medium . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-benzyl-2-[(4-chlorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the compound reacts with electrophiles to form substituted products.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-benzyl-2-[(4-chlorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 5-benzyl-2-[(4-chlorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one include other pyrazoloquinolines and indole derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example, indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
5-benzyl-2-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O/c25-19-12-10-18(11-13-19)15-28-24(29)21-16-27(14-17-6-2-1-3-7-17)22-9-5-4-8-20(22)23(21)26-28/h1-13,16H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTCGEVHDQLJFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C5=CC=CC=C52 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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